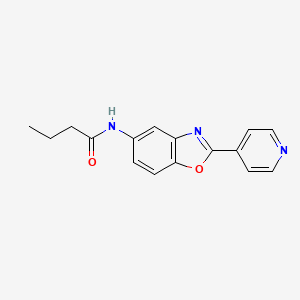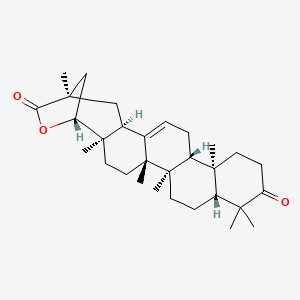
威福里德 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry: Wilforlide B serves as a valuable compound for studying the chemical properties and reactivity of norditerpenoids.
Biology: In biological research, Wilforlide B is used to investigate its effects on cellular processes and signaling pathways.
Medicine: Wilforlide B has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. .
生化分析
Biochemical Properties
Wilforlide B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as alkaline phosphatase, which is a marker for liver injury . Additionally, Wilforlide B interacts with various proteins and biomolecules, influencing their activity and stability. These interactions are essential for its anti-tumor properties, as they can modulate cell signaling pathways and inhibit the proliferation of cancer cells .
Cellular Effects
Wilforlide B exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, thereby inhibiting tumor growth . Wilforlide B also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell proliferation and survival. Furthermore, it influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Wilforlide B involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Wilforlide B binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It inhibits the activity of certain enzymes, such as alkaline phosphatase, which is involved in liver injury . Additionally, Wilforlide B modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Wilforlide B have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Wilforlide B has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Wilforlide B can maintain its anti-tumor activity and continue to inhibit cancer cell proliferation even after prolonged exposure
Dosage Effects in Animal Models
The effects of Wilforlide B vary with different dosages in animal models. Studies have shown that low to moderate doses of Wilforlide B can effectively inhibit tumor growth without causing significant toxicity . At high doses, Wilforlide B may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Wilforlide B is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect the activity of enzymes involved in liver and kidney function, such as alkaline phosphatase and creatinine . Additionally, Wilforlide B influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function . Understanding the metabolic pathways of Wilforlide B is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Wilforlide B is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The transport and distribution of Wilforlide B are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells
Subcellular Localization
The subcellular localization of Wilforlide B plays a crucial role in its activity and function. Wilforlide B has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of Wilforlide B, directing it to specific compartments or organelles . Understanding the subcellular localization of Wilforlide B is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Wilforlide B involves several steps, starting from the extraction of Tripterygium wilfordii. The plant material is typically subjected to solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Wilforlide B .
Industrial Production Methods
Industrial production of Wilforlide B is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The scalability of these methods depends on the availability of raw plant material and the efficiency of the extraction and purification processes.
化学反应分析
Types of Reactions
Wilforlide B undergoes various chemical reactions, including:
Oxidation: Wilforlide B can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Wilforlide B.
Substitution: Substitution reactions can introduce new functional groups into the Wilforlide B molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Wilforlide B can yield oxidized norditerpenoid derivatives, while reduction can produce reduced forms of the compound with altered biological activities .
作用机制
Wilforlide B exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and signaling molecules involved in inflammation and cancer progression. For example, Wilforlide B can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and induce apoptosis in cancer cells by activating caspase pathways .
相似化合物的比较
Wilforlide B is structurally and functionally similar to other norditerpenoids isolated from Tripterygium wilfordii, such as triptolide, celastrol, and wilforlide A. Wilforlide B is unique in its specific molecular structure and the distinct biological activities it exhibits .
Similar Compounds
Triptolide: Known for its potent anti-cancer and anti-inflammatory properties.
Celastrol: Exhibits strong anti-inflammatory and anti-cancer activities.
Wilforlide A: Similar to Wilforlide B but with different biological activities and molecular targets.
属性
CAS 编号 |
84104-70-1 |
|---|---|
分子式 |
C30H44O3 |
分子量 |
452.7 g/mol |
IUPAC 名称 |
(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1 |
InChI 键 |
SNNNDALPPUPEKW-TYNJRVMBSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
手性 SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C |
同义词 |
wilforlide B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1199203.png)
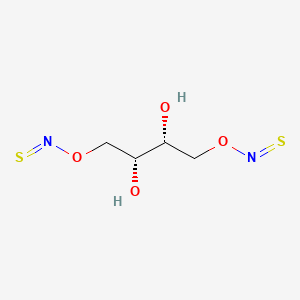
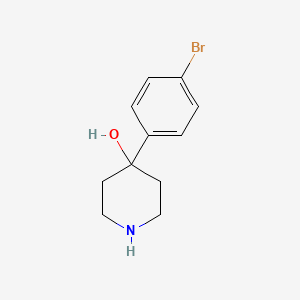

![N-[4-(1H-imidazol-5-yl)phenyl]-N'-[2-(2-methoxyphenyl)ethyl]methanimidamide](/img/structure/B1199209.png)

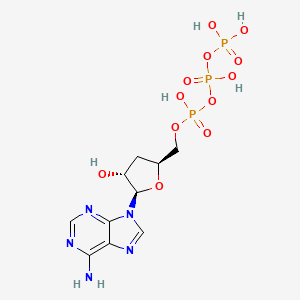

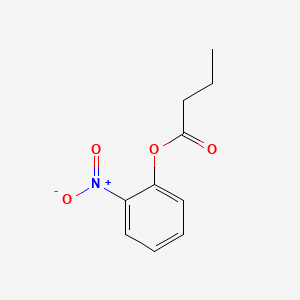

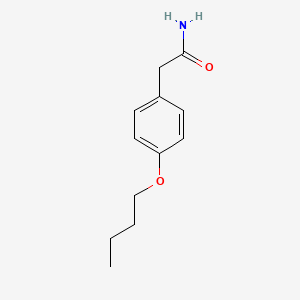

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
